Boc-L-aspartic acid ss-benzyl ester Merrifield resin
Description
Boc-L-aspartic acid β-benzyl ester Merrifield resin is a chloromethylated polystyrene-based resin functionalized with Boc-protected L-aspartic acid via a benzyl ester linkage. This resin is widely used in solid-phase peptide synthesis (SPPS) under Boc (tert-butoxycarbonyl) chemistry . The benzyl ester bond forms through nucleophilic substitution between the chloromethyl group of the Merrifield resin and the carboxylate salt of Boc-L-aspartic acid β-benzyl ester, typically using cesium salts for high coupling efficiency .
Key properties:
- Stability: The benzyl ester linkage is stable under repeated trifluoroacetic acid (TFA) treatments for Boc deprotection but requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage .
- Applications: Ideal for synthesizing peptide acids, particularly shorter sequences, due to partial acidolytic cleavage during prolonged TFA exposure .
Properties
CAS No. |
79069-52-6 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1 |
InChI Key |
LVIROJKIQPNSIT-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Method
Activation of Merrifield Resin
- The starting Merrifield resin consists of chloromethylated polystyrene beads.
- The chloromethyl groups are electrophilic sites that undergo nucleophilic substitution with the carboxylate of the protected amino acid.
- The resin is typically swollen in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate reaction accessibility.
Formation of Boc-L-aspartic Acid β-Benzyl Ester Salt
- Boc-L-aspartic acid β-benzyl ester is converted into its cesium salt or another carboxylate salt form to increase nucleophilicity and facilitate coupling to the resin.
- The cesium salt method, following Gisin’s protocol, is preferred to minimize racemization and improve coupling efficiency.
Coupling of Boc-L-aspartic Acid β-Benzyl Ester to Merrifield Resin
- The cesium salt of Boc-L-aspartic acid β-benzyl ester is reacted with the chloromethyl groups on the Merrifield resin.
- The reaction proceeds via nucleophilic substitution, replacing the chlorine atom with the amino acid ester.
- Typical conditions involve stirring the resin with the amino acid salt in DMF at room temperature for several hours (often overnight) to achieve high loading.
- Catalytic amounts of potassium iodide (KI) or other halide salts can be added to enhance substitution efficiency.
Washing and Capping
- After coupling, the resin is thoroughly washed with DMF and DCM to remove unreacted reagents and by-products.
- Unreacted chloromethyl groups may be capped by acetylation or benzoylation to prevent side reactions during peptide elongation.
Deprotection and Cleavage Considerations
- The Boc protecting group is typically removed using a 50% trifluoroacetic acid (TFA) in dichloromethane solution.
- The β-benzyl ester linkage is stable under these acidic conditions, although partial cleavage can occur, leading to some peptide loss during long syntheses.
- Final cleavage of the peptide from the resin requires strong acid treatment, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to prevent side reactions.
Comparative Stability and Efficiency
| Feature | Boc-L-Aspartic Acid β-Benzyl Ester Merrifield Resin | Conventional Merrifield Resin (No β-Benzyl Ester) |
|---|---|---|
| Stability to Acidolysis | High, due to β-benzyl ester protecting group | Moderate, prone to peptide loss during TFA steps |
| Substitution Level | Typically 0.25 to 1.0 milliequivalents per gram | Similar range |
| Coupling Efficiency | High with cesium salt method and KI catalysis | Moderate, risk of racemization higher |
| Peptide Chain Loss During Synthesis | Reduced due to ester stability | Higher, limits length of peptides synthesized |
| Cleavage Conditions | Requires strong acid (HF, TFMSA) for peptide release | Same |
Research Outcomes and Analytical Data
- Loading Capacity : The substitution level of Boc-L-aspartic acid β-benzyl ester Merrifield resin ranges from 0.25 to 1.0 milliequivalents per gram, directly affecting peptide yield and synthesis scale.
- Coupling Yield : Using the cesium salt of Boc-L-aspartic acid β-benzyl ester with catalytic KI results in near-quantitative coupling efficiency, minimizing racemization and side reactions.
- Deprotection Efficiency : Boc group removal with 50% TFA/DCM is efficient, but repeated cycles can cause partial cleavage of the benzyl ester linkage, necessitating careful monitoring.
- Peptide Purity : Peptides synthesized on this resin exhibit high purity and yield when optimized coupling and deprotection protocols are followed.
- Side Reactions : Use of β-benzyl ester reduces aspartimide formation compared to other protecting groups like β-cyclohexyl ester, improving peptide integrity.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Resin Activation | Chloromethylated polystyrene, swelling in DMF/DCM | Prepares resin for nucleophilic substitution |
| 2 | Boc-L-Aspartic Acid Salt Formation | Boc-L-aspartic acid β-benzyl ester + Cs2CO3 or CsOH | Forms cesium salt to enhance nucleophilicity |
| 3 | Coupling to Resin | Boc-L-aspartic acid β-benzyl ester cesium salt + KI catalyst, DMF, RT, overnight | Nucleophilic substitution onto resin |
| 4 | Washing and Capping | DMF, DCM washes; acetylation/benzoylation of unreacted sites | Prevents side reactions during synthesis |
| 5 | Boc Deprotection | 50% TFA in DCM | Removes Boc protecting group without cleaving ester |
| 6 | Final Peptide Cleavage | HF or TFMSA with scavengers | Releases peptide from resin |
Additional Notes and Recommendations
- The choice of cesium salt over triethylammonium salt for amino acid activation is critical to avoid formation of quaternary ammonium salts that hinder coupling efficiency.
- The benzyl ester protection on the aspartic acid side chain significantly enhances resin stability under acidic Boc deprotection conditions, reducing peptide loss.
- For longer peptide chains, alternative linkers like phenylacetamidomethyl (PAM) resin may be preferred to further reduce peptide loss during synthesis.
- Analytical methods such as quantitative ninhydrin test and HPLC are recommended to monitor coupling efficiency and peptide purity throughout the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Boc-L-aspartic acid ss-benzyl ester Merrifield resin undergoes several types of reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds through coupling reactions with other amino acids or peptides using reagents like DIC and HOBt.
Cleavage: Cleavage of the peptide from the Merrifield resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Cleavage: Hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Major Products Formed
Deprotection: L-aspartic acid ss-benzyl ester.
Coupling: Peptides with Boc-L-aspartic acid ss-benzyl ester as a building block.
Cleavage: Free peptides and the Merrifield resin.
Scientific Research Applications
Boc-L-aspartic acid β-benzyl ester Merrifield resin is a specialized solid-phase support utilized in peptide synthesis featuring a benzyl ester of L-aspartic acid, which is protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective reactions during peptide assembly. The Merrifield resin provides a stable platform for the attachment of amino acids, facilitating the synthesis of peptides in a controlled manner.
Applications
- Peptide Synthesis It serves as a key building block in the synthesis of peptides, particularly in solid-phase peptide synthesis, allowing for the efficient assembly of complex peptide sequences . It allows researchers to create complex structures for pharmaceutical development .
- Drug Development Its unique properties make it valuable in the design of drug candidates, particularly in targeting specific biological pathways, enhancing efficacy and reducing side effects . It is also used in the development of pharmaceutical compounds, particularly those targeting neurological disorders, due to its ability to mimic natural amino acids .
- Bioconjugation The compound is used in bioconjugation processes, linking biomolecules to drugs or imaging agents, which is crucial for targeted therapies in cancer treatment . It facilitates the conjugation of biomolecules, which is essential in creating targeted drug delivery systems and improving the efficacy of therapeutic agents .
- Research in Neuroscience It plays a role in studying neurotransmitter pathways, aiding in the development of treatments for neurological disorders . It also plays a significant role in studies related to neurotransmitter pathways, helping researchers understand the mechanisms of action for various neurological drugs .
- Material Science The compound can be incorporated into polymeric materials, enhancing their properties for applications in drug delivery systems and biomaterials .
- Custom Synthesis Its versatility allows researchers to modify the structure for specific applications, making it a valuable tool in custom synthesis projects across various fields .
Mechanism of Action
The mechanism of action of Boc-L-aspartic acid ss-benzyl ester Merrifield resin involves the stepwise addition of amino acids to form peptides. The Boc protecting group prevents unwanted side reactions, while the benzyl ester and Merrifield resin provide a stable and efficient solid support for peptide synthesis. The coupling reagents facilitate the formation of peptide bonds, and the deprotection and cleavage steps allow for the release of the final peptide product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Boc-L-Glutamic Acid γ-Benzyl Ester Merrifield Resin
Boc-L-glutamic acid γ-benzyl ester Merrifield resin shares structural similarities but differs in the amino acid side chain (glutamic acid vs. aspartic acid) and ester position (γ- vs. β-benzyl).
Key Insight : Glutamic acid derivatives exhibit marginally higher stability during benzyl group removal, likely due to steric or electronic differences in the γ-position .
Boc-L-Aspartic Acid 1-Benzyl Ester Merrifield Resin
This variant involves esterification at the aspartic acid’s α-carboxyl group (1-benzyl) instead of the β-carboxyl group.
Key Insight : The β-benzyl ester configuration minimizes racemization risks compared to the α-position, making it preferable for stereosensitive syntheses .
Boc-L-Aspartic Acid 4-tert-Butyl Ester
This compound uses a tert-butyl ester instead of benzyl, offering alternative stability profiles.
Key Insight : The tert-butyl ester’s lability under TFA limits its utility in Boc SPPS but enables milder cleavage for acid-sensitive peptides .
Alternative Resins: TentaGel and HypoGel
These resins incorporate polyethylene glycol (PEG) spacers, offering improved solvation and reduced steric hindrance compared to Merrifield resin.
Key Insight : TentaGel and HypoGel resins support longer peptides and complex syntheses due to enhanced stability and solvation .
Biological Activity
Boc-L-aspartic acid β-benzyl ester Merrifield resin is a specialized solid-phase support utilized in peptide synthesis. Its unique structure and functional groups enable selective reactions, making it a valuable compound in synthetic chemistry and pharmaceutical applications. This article explores its biological activity, synthesis, and applications, supported by diverse research findings.
Chemical Structure and Properties
Boc-L-aspartic acid β-benzyl ester is characterized by the following features:
- Molecular Formula : C₁₄H₁₉N₃O₄
- Functional Groups : Contains a tert-butyloxycarbonyl (Boc) protecting group and a benzyl ester.
- Resin Characteristics : The Merrifield resin provides a stable platform for peptide assembly, allowing for controlled synthesis.
Synthesis Methodology
The synthesis of Boc-L-aspartic acid β-benzyl ester Merrifield resin involves several key steps:
- Protection of Aspartic Acid : The carboxylic acid group of L-aspartic acid is protected using the Boc group.
- Formation of Benzyl Ester : The hydroxyl group is converted into a benzyl ester to enhance stability during peptide synthesis.
- Attachment to Merrifield Resin : The compound is covalently linked to the resin, enabling solid-phase peptide synthesis (SPPS).
Biological Activity
Boc-L-aspartic acid β-benzyl ester has been investigated for its potential biological activities, particularly as a building block in synthesizing bioactive peptides. Research indicates that:
- Peptide Synthesis : Peptides synthesized using this resin can exhibit various biological functions, including enzyme inhibition and receptor interaction.
- Interaction Studies : Modifications to the structure of peptides containing aspartic acid residues can significantly impact their binding affinity and biological activity .
Case Studies
- Enzyme Inhibition :
-
Receptor Interaction :
- Peptides containing aspartic acid residues have been found to interact with various receptors, influencing signaling pathways that regulate physiological responses. These interactions are critical for developing therapeutic agents targeting specific diseases.
Comparative Analysis
The following table summarizes the properties and biological activities of various related compounds:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| Boc-L-glutamic acid β-benzyl ester | Similar amino acid derivative | Contains an additional methylene group | Potential enzyme inhibitor |
| N-Boc-L-alanine β-benzyl ester | Aliphatic amino acid derivative | Simpler structure | Limited biological activity |
| Boc-L-phenylalanine β-benzyl ester | Aromatic amino acid derivative | Features an aromatic side chain | Enhanced hydrophobic interactions |
| Boc-L-aspartic acid β-benzyl ester | Amino acid building block | Dual functionality as resin support | Significant enzyme inhibition and receptor interaction |
Q & A
Q. What is the role of Boc-L-aspartic acid 4-benzyl ester in Merrifield resin-based solid-phase peptide synthesis (SPPS)?
The compound serves as the C-terminal amino acid anchor in SPPS. The Boc group protects the α-amino group during iterative coupling steps, while the benzyl ester forms a covalent linkage with the chloromethylated polystyrene resin (Merrifield resin). This linkage is acid-labile, enabling cleavage of the final peptide under strong acidic conditions (e.g., HF or TFMSA) .
Q. What is the standard protocol for esterifying Boc-protected amino acids to Merrifield resin?
The Merrifield procedure involves reacting the cesium or potassium salt of the Boc-protected amino acid (e.g., Boc-L-aspartic acid 4-benzyl ester) with the chloromethylated resin in a polar aprotic solvent (e.g., DMF) under elevated temperatures (80–85°C, 4–5 hr). Yields typically range from 87–96%, though competing alkyl ester formation (4–13%) may require post-synthesis purification .
Q. Why is the benzyl ester linkage in Merrifield resin a limitation for synthesizing long peptides?
The benzyl ester is susceptible to acidolysis during repetitive Boc deprotection steps (25% trifluoroacetic acid in DCM), leading to cumulative peptide loss (1–2% per cycle). This instability restricts Merrifield resin to shorter peptides (<20 residues). For longer sequences, more stable resins like PAM (100× acid-stable) are recommended .
Advanced Questions
Q. How do electron-withdrawing substituents on benzyl esters improve stability in SPPS?
Substituting benzyl esters with electron-withdrawing groups (e.g., p-chlorobenzyl) increases resistance to acidolysis. For example, p-chlorobenzyl esters are twice as stable as standard benzyl esters in TFA-CH₂Cl₂ (1:1) at 45°C. This stability difference amplifies at lower temperatures, reducing premature deprotection in acid-sensitive peptides .
Q. What analytical methods are used to quantify esterification efficiency and side products?
Post-esterification, resin-bound products are cleaved with HF, and the liberated amino acid is analyzed via amino acid hydrolysis followed by HPLC or ion-exchange chromatography. Competing alkyl esters (e.g., thiobutyl esters) are identified via mass spectrometry and quantified using normalization against the primary product .
Q. How can transesterification during Boc-deprotection be mitigated in Merrifield resin systems?
Transesterification occurs when tert-butyl esters (e.g., Boc-L-aspartic acid 4-tert-butyl ester) are exposed to aqueous HCl, leading to methyl ester formation. Using anhydrous TFA in DCM for Boc removal minimizes hydrolysis, though trace ester cleavage may still occur. Optimizing reaction time and scavengers (e.g., triisopropylsilane) can further suppress side reactions .
Q. What strategies exist for cleaving peptides from Merrifield resin while preserving acid-sensitive side chains?
Hydrogenolysis (H₂/Pd) selectively cleaves benzyl esters without affecting acid-labile groups like tert-butyl. Alternatively, low-temperature HF (0°C, 30 min) with scavengers (e.g., anisole) achieves quantitative cleavage while minimizing side-chain degradation .
Methodological Optimization Questions
Q. How does resin cross-linking (DVB%) impact peptide synthesis outcomes?
Polystyrene resins cross-linked with 1% divinylbenzene (DVB) provide optimal swelling in DCM or DMF, ensuring reagent accessibility. Higher DVB% reduces swelling, limiting coupling efficiency, while lower DVB% compromises mechanical stability .
Q. What coupling agents are preferred for attaching Fmoc/Boc-amino acids to Merrifield resin?
Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) is standard for activating carboxyl groups. Pre-formed symmetric anhydrides or TBTU/HBTU in DMF improve coupling efficiency for sterically hindered residues .
Q. How can researchers validate the completeness of each SPPS cycle using Boc-L-aspartic acid 4-benzyl ester resin?
After each coupling step, residual free amines are detected via the Kaiser test (ninhydrin staining) or quantitative Fmoc deprotection monitoring at 301 nm. Incomplete reactions (<99.5% coupling) necessitate recoupling to prevent sequence errors .
Data Contradiction Analysis
Q. Why do reported yields for Merrifield resin esterification vary between 70–96%?
Discrepancies arise from resin batch variability (chloromethyl group density), solvent choice (dioxane vs. DMF), and reaction duration. Prolonged heating (>5 hr) at 85°C improves yields but risks racemization, necessitating trade-offs between efficiency and stereochemical integrity .
Q. How do conflicting reports on benzyl ester stability under TFA influence experimental design?
Early studies suggested benzyl esters are stable to 50% TFA (2 hr), but later work revealed gradual cleavage (~1% per cycle). Researchers must balance Boc deprotection efficiency (50% TFA, 20 min) with resin choice (e.g., PAM for >20 cycles) to reconcile these findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
